1-(4-甲氧基苯基)丙-2-炔-1-醇

描述

The compound 1-(4-Methoxyphenyl)prop-2-yn-1-ol is a molecule that is structurally related to several compounds described in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar molecules with methoxyphenyl groups and various other substituents. These compounds are of interest due to their potential applications in fields such as crystallography, spectroscopy, molecular docking, and antimicrobial activity.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of methoxyphenyl-containing molecules with other chemical entities. For instance, the synthesis of 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione involves the use of methoxyphenyl groups and a dithiolan-2-ylidene moiety . Similarly, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is achieved by reacting 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . These methods could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of compounds related to 1-(4-Methoxyphenyl)prop-2-yn-1-ol are characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a bis(methoxyphenyl)-substituted compound is reported to crystallize in a specific space group with defined unit cell parameters . The molecular structure is further elucidated using density functional theory (DFT) calculations, as seen in the analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone . These studies provide valuable information on the geometry, electron distribution, and intermolecular interactions of such compounds.

Chemical Reactions Analysis

The chemical reactivity of methoxyphenyl-containing compounds can be inferred from their electronic properties. The electrophilic site strength, for instance, can be identified through molecular electrostatic potential surface and Mulliken atomic charges analysis . Furthermore, the hyperconjugative interactions and non-covalent interactions in different solutions are studied to understand the reactivity of these molecules . These analyses can be applied to predict the reactivity of 1-(4-Methoxyphenyl)prop-2-yn-1-ol in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenyl)prop-2-yn-1-ol are determined through experimental and theoretical methods. Spectroscopic investigations provide insights into the vibrational spectra and chemical shifts . Quantum chemical calculations, including HOMO-LUMO gap analysis and natural bond orbital (NBO) analysis, are used to understand the stability and electronic properties of these molecules . These studies are crucial for assessing the properties of 1-(4-Methoxyphenyl)prop-2-yn-1-ol, such as solubility, stability, and potential biological activity.

科学研究应用

有机金属化学: 1-(4-甲氧基苯基)丙-2-炔-1-醇在有机金属化学中用于合成烯基亚炔衍生物和烯基碳化合物。这些化合物在芳香族亲电取代反应中有应用(Bustelo et al., 2007)。

复杂有机化合物的合成: 它是合成复杂有机化合物的重要中间体,例如1,1-双(6-甲氧基-4'-(萘基)-[1,1'-联苯]-3-基)丙-2-炔-1-醇,该化合物在医药和材料领域有广泛应用(宋阳君 et al., 2017)。

药物化学: 在药物化学中,1-(4-甲氧基苯基)丙-2-炔-1-醇用于合成具有潜在抗癌性能的化合物。例如,它被用于开发PVHD303,一种显示出强大抗增殖活性和体内有效性对人类癌细胞系的化合物(Suzuki et al., 2020)。

非线性光学研究: 这种化合物也被研究其在非线性光学研究中的潜力。涉及1-(4-甲氧基苯基)丙-2-炔-1-醇的查尔酮衍生物使用Z-扫描技术和密度泛函理论进行分析,表明其在光学技术中的应用(Mathew et al., 2019)。

抗氧化和抗微生物活性: 一些1-(4-甲氧基苯基)丙-2-炔-1-醇的衍生物已被合成并测试其抗氧化和抗微生物活性。这些研究有助于了解其在药理学和生物化学中的潜在应用(Sulpizio et al., 2016)。

药理学潜力: 对II型血管紧张素受体拮抗剂的研究包括1-(4-甲氧基苯基)丙-2-炔-1-醇的衍生物,突显了其在开发新的降压药物中的潜力(Drapak et al., 2019)。

作用机制

Mode of Action

It has been suggested that the compound may act as a photosensitizer . In this role, it could generate reactive oxygen species (ROS) such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These ROS can then interact with various cellular targets, leading to changes in cellular function.

属性

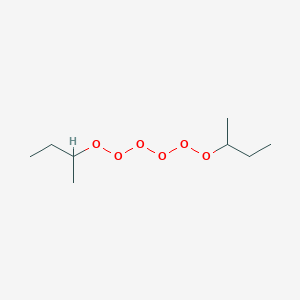

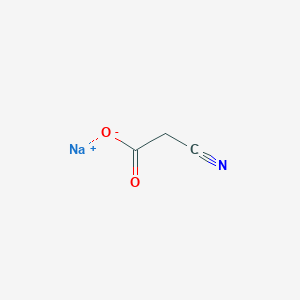

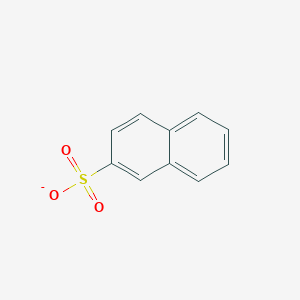

IUPAC Name |

1-(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWJWMOLQUOFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940717 | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19115-30-1 | |

| Record name | α-Ethynyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19115-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Hydroxy-2',3'-dehydroestragole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)